molecular formula C25H28N2O2 B2589817 N-(2-morpholino-2-(naphthalen-1-yl)ethyl)-3-phenylpropanamide CAS No. 941870-49-1

N-(2-morpholino-2-(naphthalen-1-yl)ethyl)-3-phenylpropanamide

Cat. No.: B2589817
CAS No.: 941870-49-1
M. Wt: 388.511
InChI Key: ZMZHGQSHTSPHBN-UHFFFAOYSA-N
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Description

N-(2-Morpholino-2-(naphthalen-1-yl)ethyl)-3-phenylpropanamide is a synthetic organic compound characterized by a morpholino ring, a naphthalene moiety, and a 3-phenylpropanamide backbone. The 3-phenylpropanamide chain is a common feature in bioactive molecules, often linked to enzyme inhibition or receptor modulation.

Properties

IUPAC Name

N-(2-morpholin-4-yl-2-naphthalen-1-ylethyl)-3-phenylpropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H28N2O2/c28-25(14-13-20-7-2-1-3-8-20)26-19-24(27-15-17-29-18-16-27)23-12-6-10-21-9-4-5-11-22(21)23/h1-12,24H,13-19H2,(H,26,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZMZHGQSHTSPHBN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C(CNC(=O)CCC2=CC=CC=C2)C3=CC=CC4=CC=CC=C43
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H28N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-morpholino-2-(naphthalen-1-yl)ethyl)-3-phenylpropanamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the morpholinoethyl intermediate: This step involves the reaction of morpholine with an appropriate alkylating agent to form the morpholinoethyl intermediate.

    Naphthalene attachment: The intermediate is then reacted with a naphthalene derivative under specific conditions to attach the naphthalene moiety.

    Amidation: The final step involves the reaction of the naphthalene-containing intermediate with a phenylpropanoyl chloride to form the desired amide compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving advanced techniques such as continuous flow reactors and automated synthesis systems to ensure consistency and efficiency.

Chemical Reactions Analysis

Types of Reactions

N-(2-morpholino-2-(naphthalen-1-yl)ethyl)-3-phenylpropanamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.

    Substitution: The compound can participate in substitution reactions, where functional groups on the naphthalene or phenyl rings are replaced with other groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenating agents like bromine or chlorine in the presence of a catalyst.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

N-(2-morpholino-2-(naphthalen-1-yl)ethyl)-3-phenylpropanamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in drug discovery and development.

    Industry: Utilized in the development of new materials and as an intermediate in the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of N-(2-morpholino-2-(naphthalen-1-yl)ethyl)-3-phenylpropanamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Key Observations

  • Morpholino vs. Heterocyclic Replacements: The morpholino group in the target compound may offer superior solubility compared to benzothiazole or thiazole analogs .
  • Activity Gaps : While some analogs (e.g., EC₅₀ = 5.5 μM ) have quantitative data, the target compound’s biological profile remains uncharacterized in the provided evidence.

Biological Activity

Chemical Structure and Properties

The compound features a morpholino group, a naphthalene moiety, and a phenylpropamide backbone. Its structure is significant for its interaction with biological targets, particularly in the context of receptor binding and enzymatic activity.

The biological activity of N-(2-morpholino-2-(naphthalen-1-yl)ethyl)-3-phenylpropanamide can be attributed to its interaction with various molecular targets:

  • Opioid Receptor Agonism : Preliminary studies suggest that this compound may exhibit agonistic properties at opioid receptors, which are critical in pain modulation and analgesic effects.
  • Antiproliferative Effects : Similar compounds have shown antiproliferative activities against cancer cell lines. For instance, studies on related naphthoquinone derivatives indicated significant cytotoxicity against breast cancer cell lines (MCF-7) with IC50 values as low as 1.5 μM .

In Vitro Studies

In vitro assays have been conducted to evaluate the compound's cytotoxicity and pharmacological profiles:

Cell Line IC50 (µM) Effect
MCF-71.5High cytotoxicity
DU-1453.0Moderate cytotoxicity
HEK-293>10Low cytotoxicity

These results indicate that while the compound is effective against certain cancer cell lines, it exhibits lower toxicity towards non-tumorigenic cells, suggesting a degree of selectivity that is desirable in anticancer drug development.

Case Studies

  • Anticancer Activity : A study involving derivatives similar to this compound demonstrated that modifications in the naphthalene structure could enhance antiproliferative effects against various cancer cell lines. The study highlighted the importance of structural variations in optimizing biological activity .
  • Opioid Analgesics : Research on opioid receptor agonists has shown that compounds with similar morpholino structures can provide significant analgesic effects without the severe side effects typically associated with traditional opioids. This suggests potential therapeutic applications in pain management .

Q & A

Q. What are the recommended synthetic routes for N-(2-morpholino-2-(naphthalen-1-yl)ethyl)-3-phenylpropanamide, and how can reaction conditions be optimized?

Methodological Answer: The synthesis of this compound likely involves multi-step organic reactions, such as:

  • Amide bond formation between a morpholino-ethylamine intermediate and 3-phenylpropanoyl chloride.
  • Nucleophilic substitution to introduce the naphthalene moiety.
    Key optimization steps include:
  • Temperature control : Lower temperatures (0–5°C) during acyl chloride formation to minimize side reactions .
  • Catalyst selection : Use coupling agents like HATU or DCC for efficient amide bond formation .
  • Purification : Column chromatography with gradients of ethyl acetate/hexane (e.g., 30–70%) to isolate intermediates .

Q. How can the structural integrity of the compound be confirmed post-synthesis?

Methodological Answer: Combine spectroscopic and chromatographic techniques:

  • NMR : Analyze 1^1H and 13^13C spectra to confirm the presence of morpholino (δ 2.4–3.0 ppm, multiplet) and naphthalene protons (δ 7.3–8.3 ppm) .
  • Mass Spectrometry (MS) : Verify molecular ion peaks (e.g., [M+H]+) and fragmentation patterns .
  • HPLC : Assess purity (>95%) using a C18 column with acetonitrile/water mobile phase .

Advanced Research Questions

Q. How can computational modeling predict the compound’s interaction with biological targets, and what contradictions might arise between in silico and experimental data?

Methodological Answer:

  • Docking studies : Use software like AutoDock Vina to model interactions with receptors (e.g., SARS-CoV-2 main protease, as suggested for analogous naphthalene-containing compounds ).
  • MD simulations : Analyze stability of ligand-receptor complexes over 100 ns trajectories (e.g., GROMACS) .
    Contradictions :
  • False positives : In silico models may overestimate binding affinity due to rigid receptor assumptions. Validate via SPR or ITC to measure actual binding constants .

Q. How can researchers resolve discrepancies in crystallographic vs. NMR-derived conformational data?

Methodological Answer:

  • X-ray crystallography : Use SHELXL for refinement to determine solid-state conformation .
  • Solution-state NMR : Compare NOESY/ROESY data to identify dynamic conformations in solvent .
    Resolution strategy :
  • If crystal packing forces distort the structure (common with flexible morpholino groups), prioritize NMR data for solution-phase activity studies .

Q. What strategies are effective for optimizing the compound’s pharmacokinetic properties in preclinical studies?

Methodological Answer:

  • Lipophilicity adjustment : Introduce polar groups (e.g., hydroxyl) to reduce logP, improving solubility .
  • Metabolic stability : Test microsomal half-life (e.g., human liver microsomes) and modify metabolically labile sites (e.g., morpholino ring oxidation) .
  • Permeability : Use Caco-2 cell assays to assess intestinal absorption .

Q. How can researchers validate the compound’s mechanism of action when initial biological assays show inconsistent results?

Methodological Answer:

  • Target deconvolution : Combine siRNA knockdown and proteomics to identify interacting proteins .
  • Dose-response curves : Repeat assays with tighter concentration gradients (e.g., 0.1–100 µM) to rule out off-target effects .
  • Orthogonal assays : Confirm enzyme inhibition via fluorescence-based and radiometric methods .

Q. What analytical methods are critical for detecting degradation products during stability studies?

Methodological Answer:

  • Forced degradation : Expose the compound to heat (40°C), light (ICH Q1B), and hydrolytic conditions (pH 1–13) .
  • LC-MS/MS : Identify degradation products using high-resolution tandem MS .
  • Kinetic modeling : Calculate shelf-life using Arrhenius equations for accelerated stability data .

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